2-(Azocan-1-YL)-2-phenylacetic acid
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Overview
Description
2-(Azocan-1-YL)-2-phenylacetic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes an azocane ring and a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-1-YL)-2-phenylacetic acid typically involves the reaction of azocane with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Azocan-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azocane ring and phenylacetic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(Azocan-1-YL)-2-phenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azocan-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azocan-1-ylacetic acid: Similar structure but lacks the phenylacetic acid moiety.
N-[2-(azocan-1-yl)-2-oxoethyl]acetamide: Contains an acetamide group instead of the phenylacetic acid moiety.
Uniqueness
2-(Azocan-1-YL)-2-phenylacetic acid is unique due to its combination of an azocane ring and a phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(azocan-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO2/c17-15(18)14(13-9-5-4-6-10-13)16-11-7-2-1-3-8-12-16/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,17,18) |
InChI Key |
UGDIUHASCKYBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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